N-(3-fluorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound with various reagents, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Anticancer Activity
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. Derivatives showed potent cytotoxic results against breast cancer, demonstrating the potential of these compounds in anticancer research (Sraa Abu-Melha, 2021).
Antibacterial Evaluation
New N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed, synthesized, and evaluated for their in vitro antibacterial activities against various bacterial strains. These compounds exhibited promising antibacterial properties, indicating their potential as leads in the design of new antibacterial agents (Hui Lu et al., 2020).
Enzyme Inhibition and Pharmacological Evaluation
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors. These compounds showed similar potency and better solubility compared to BPTES, attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model, showcasing their potential as therapeutic agents in cancer treatment (K. Shukla et al., 2012).
Antimicrobial Agents
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity, highlighting their potential as antimicrobial agents (K. Sunder et al., 2013).
Optoelectronic Properties
Research into thiazole-based polythiophenes for their optoelectronic properties indicates the potential application of these compounds in materials science, particularly in developing conducting polymers with specific optical and electronic characteristics (P. Camurlu & N. Guven, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve speculating on potential applications of the compound, or areas where further research is needed.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIXFCUIFAREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
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